2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol
Overview
Description
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is a dioxane derivative, characterized by the presence of a vinyl group and two methyl groups attached to the dioxane ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol typically involves a multi-step process. One common method includes the reaction of vinylmagnesium chloride with zinc(II) chloride in tetrahydrofuran (THF) and tert-butyl methyl ether (MTBE) at low temperatures . The reaction proceeds through the following stages:
- Preparation of a slurry of anhydrous zinc chloride in MTBE.
- Addition of a solution of vinylmagnesium chloride in THF to the slurry.
- Aging the suspension and then treating it with a solution of 2,2-dimethyl-1,3-dioxan-5-one in MTBE.
- Quenching the reaction with acetic acid and subsequent workup to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Esters, ethers, or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biochemistry: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity or stability. The vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-one: A related compound used in similar synthetic applications.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different functional groups.
Uniqueness
2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXRFZKRWQOCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670632 | |
Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933791-84-5 | |
Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933791-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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